molecular formula C13H15F3N2O5S B15133711 benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate

benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate

Cat. No.: B15133711
M. Wt: 368.33 g/mol
InChI Key: GJWDBNNPIUSEIT-UHFFFAOYSA-N
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Description

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate is a chemical compound with a complex structure that includes an imidazolium core

Preparation Methods

The synthesis of benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate typically involves the reaction of benzyl imidazole derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to stabilize transition states and intermediates.

    Biology: This compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.

    Medicine: Research has shown that it may have potential as an anti-inflammatory agent, providing a basis for developing new therapeutic drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The imidazolium core plays a crucial role in binding to these targets, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate can be compared with other imidazole derivatives such as:

    1-Benzyl-2-methylimidazole: This compound has similar structural features but differs in its reactivity and applications.

    1-Phenylmethyl-2-methylimidazole: Another similar compound with distinct properties and uses in organic synthesis.

    2-Methyl-1-(phenylmethyl)-1H-imidazole:

Properties

Molecular Formula

C13H15F3N2O5S

Molecular Weight

368.33 g/mol

IUPAC Name

benzyl 1-methyl-1,2-dihydroimidazol-1-ium-3-carboxylate;trifluoromethanesulfonate

InChI

InChI=1S/C12H14N2O2.CHF3O3S/c1-13-7-8-14(10-13)12(15)16-9-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-8H,9-10H2,1H3;(H,5,6,7)

InChI Key

GJWDBNNPIUSEIT-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)C(=O)OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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